1,2,7,8-Diepoxyoctane

Description

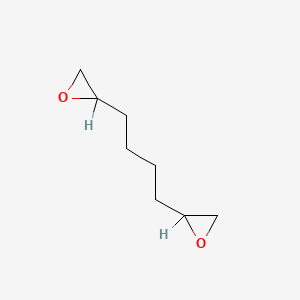

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(oxiran-2-yl)butyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKLPJRVSHJZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862928 | |

| Record name | 1,7-Octadiene diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-07-5 | |

| Record name | 1,2:7,8-Diepoxyoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,7,8-Diepoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-epoxyoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Octadiene diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:7,8-diepoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,7,8-DIEPOXYOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IJ1M5W7LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,7,8-Diepoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,7,8-diepoxyoctane, a valuable bifunctional epoxide intermediate. The document details established synthetic methodologies, including catalytic and biocatalytic approaches, and outlines the key analytical techniques for its characterization. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the synthetic workflow and the logical approach to characterization.

Synthesis of this compound

The primary precursor for the synthesis of this compound is 1,7-octadiene (B165261). The epoxidation of the terminal double bonds can be achieved through several methods, most notably through heterogeneous catalysis and microbial fermentation.

Heterogeneous Catalytic Epoxidation

A prominent method for the synthesis of this compound involves the use of a polymer-supported molybdenum(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] This solvent-free approach is considered a greener alternative to traditional methods that use stoichiometric peracids.[2] The reaction proceeds sequentially, first forming the monoepoxide, 7,8-epoxy-1-octene, which is then further epoxidized to the desired this compound. By adjusting reaction conditions such as temperature, reaction time, and reactant molar ratios, the selectivity towards the diepoxide can be controlled.[1]

Biocatalytic Synthesis via Fermentation

An alternative and highly selective method for the synthesis of this compound is through fermentation using the bacterium Pseudomonas oleovorans.[4][5] This biocatalytic approach can efficiently convert 1,7-octadiene into its corresponding epoxides. The inclusion of a high concentration of an organic solvent like cyclohexane (B81311) in the fermentation medium has been shown to significantly improve the conversion of the substrate to the product.[4] In this system, the formation of this compound typically begins in the stationary phase of cell growth and continues until cell death.[5]

Experimental Protocols

Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst

This protocol is adapted from studies on the optimization of 1,7-octadiene epoxidation.[1][3]

Materials:

-

1,7-octadiene

-

tert-Butyl hydroperoxide (TBHP)

-

Polymer-supported Mo(VI) catalyst (e.g., PBI·Mo)

-

Jacketed glass reactor with a stirrer, condenser, and temperature controller

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., iso-octane)

Procedure:

-

Preheat the jacketed glass reactor to the desired reaction temperature (e.g., 347 K).

-

Charge the reactor with the desired amounts of 1,7-octadiene and TBHP. To favor the formation of the diepoxide, a lower molar ratio of 1,7-octadiene to TBHP compared to that used for monoepoxide synthesis would be employed.

-

Begin stirring the mixture at a constant rate (e.g., 400 rpm).

-

Once the reaction mixture reaches the set temperature, add the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).

-

Monitor the reaction progress by taking samples from the reaction mixture at regular intervals.

-

Prepare the samples for GC-MS analysis by adding a known amount of an internal standard.

-

Analyze the samples by GC-MS to determine the conversion of 1,7-octadiene and the formation of 1,2-epoxy-7-octene (B1584060) and this compound.

GC-MS Analysis Conditions (Example):

-

GC Column: Capillary column (e.g., 30 m length)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes

-

Ramp to 250 °C at a rate of 10 °C/min

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-400

Protocol 2: Biocatalytic Epoxidation using Pseudomonas oleovorans

This protocol is based on the fermentation method described for the epoxidation of 1,7-octadiene.[4]

Materials:

-

Pseudomonas oleovorans culture

-

Minimal salts medium

-

n-Octane (for cell growth)

-

1,7-octadiene

-

Cyclohexane

-

Baffled shake flasks

-

Incubator shaker

-

Centrifuge

Procedure:

-

Prepare a minimal salts medium in baffled shake flasks.

-

Supplement the medium with n-octane (e.g., 1% v/v) as the carbon source for cell growth and 1,7-octadiene (e.g., 1% v/v) as the substrate for epoxidation.

-

Add cyclohexane to the desired concentration (e.g., up to 90% v/v) to create a two-phase system.

-

Inoculate the medium with a culture of P. oleovorans.

-

Incubate the flasks at 30°C with shaking.

-

Monitor the progress of the fermentation. The formation of 7,8-epoxy-1-octene typically occurs during the exponential growth phase, while the formation of this compound predominantly occurs during the stationary phase.

-

After the desired reaction time (e.g., 72 hours), harvest the contents of the flasks.

-

Separate the aqueous and organic (cyclohexane) phases by centrifugation.

-

Extract and analyze the products from both phases, primarily the organic phase where the epoxides will be concentrated.

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [6] |

| Boiling Point | 240 °C (lit.) | |

| Melting Point | 7 °C | |

| Density | 0.997 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.445 (lit.) |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of this compound. The key techniques and their expected spectral features are outlined below.

| Technique | Data Source / Expected Features |

| ¹H NMR | Spectral data available on PubChem.[7] |

| ¹³C NMR | Spectral data available on PubChem.[7] |

| Infrared (IR) Spectroscopy | Spectral data available on PubChem and ChemicalBook.[7][8] |

| Mass Spectrometry (MS) | GC-MS data available on PubChem.[7] |

| Raman Spectroscopy | Spectral data available on ChemicalBook.[9] |

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound from 1,7-octadiene.

Caption: Chemical synthesis workflow for this compound.

Characterization Workflow

The logical flow for the characterization of synthesized this compound is depicted in the diagram below.

Caption: Logical workflow for the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. research.lancaster-university.uk [research.lancaster-university.uk]

- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. aem.asm.org [aem.asm.org]

- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 2426-07-5 [chemicalbook.com]

- 7. 1,2:7,8-Diepoxyoctane | C8H14O2 | CID 17048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(2426-07-5)IR [chemicalbook.com]

- 9. This compound(2426-07-5) Raman [m.chemicalbook.com]

The Reaction of 1,2,7,8-Diepoxyoctane with Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,7,8-Diepoxyoctane (DEO) is a bifunctional electrophile with known mutagenic and carcinogenic properties, primarily attributed to its ability to cross-link biological macromolecules such as DNA. Its reaction with nucleophiles, particularly amines, is of significant interest in toxicology, drug development, and polymer chemistry. This technical guide provides a comprehensive overview of the reaction mechanism of this compound with primary and secondary amines, details generalized experimental protocols for studying these reactions, and discusses the biological implications of DEO-amine adduct formation, including the cellular response to DEO-induced DNA damage. Due to a lack of specific published kinetic and thermodynamic data for the reaction of DEO with simple amines, this guide presents a generalized framework based on established principles of epoxide chemistry.

Introduction

This compound is a diepoxide that can react with a variety of nucleophiles.[1] Its linear structure and two terminal epoxide rings allow for the formation of both mono- and di-adducts, as well as cross-linked structures when reacting with polyfunctional nucleophiles. The reaction with amines is particularly relevant due to the prevalence of amino groups in biological systems (e.g., DNA bases, proteins) and their use as curing agents in polymer chemistry.[2][3] Understanding the reaction mechanism, the products formed, and the kinetics of these reactions is crucial for assessing the toxicological risks of DEO and for harnessing its reactivity in material science.

Reaction Mechanism

The reaction of this compound with amines proceeds via a nucleophilic ring-opening of the epoxide, which is a type of SN2 reaction.[4][5] The less sterically hindered carbon of the epoxide is preferentially attacked by the lone pair of electrons on the nitrogen atom of the amine.

Reaction with Primary Amines

A primary amine can react with both epoxide rings of this compound in a two-step process. The first reaction results in the formation of a secondary amine, which is also a nucleophile and can subsequently react with a second epoxide molecule (either on the same DEO molecule to form a cyclic adduct or on another DEO molecule to form a cross-link).[6]

-

Step 1: Nucleophilic attack of the primary amine on one epoxide ring of DEO to form a β-amino alcohol, which is a secondary amine.

-

Step 2: The newly formed secondary amine attacks another epoxide ring.

Reaction with Secondary Amines

A secondary amine can react with one epoxide ring of this compound to form a tertiary amine. The resulting product will still contain a second unreacted epoxide ring, which can then react with another amine molecule.

Cross-linking with Diamines

When this compound reacts with a primary diamine, a cross-linked polymer network can be formed. Each primary amino group can react twice, and the diepoxide provides two reaction sites, leading to a complex, three-dimensional structure.[3] The stoichiometry of the reactants is a critical factor in determining the extent of cross-linking and the properties of the resulting polymer.

Quantitative Data

| Reaction Parameter | With Primary Amine | With Secondary Amine | With Diamine (Cross-linking) |

| Reaction Order | Second-order overall (first-order in amine and first-order in epoxide) for the initial step. The kinetics of the second step are more complex. | Second-order overall (first-order in amine and first-order in epoxide). | Complex kinetics, often studied using models that account for the different reactivities of primary and secondary amines.[7] |

| Rate Constant (k) | Not Reported for DEO. Generally, primary amines react faster than secondary amines due to less steric hindrance.[8] | Not Reported for DEO. | Not Reported for DEO. |

| Activation Energy (Ea) | Not Reported for DEO. | Not Reported for DEO. | Not Reported for DEO. |

| Reaction Enthalpy (ΔH) | Exothermic. | Exothermic. | Exothermic. |

| Product Yields | Dependent on stoichiometry and reaction conditions. An excess of amine will favor the formation of the di-adduct where both epoxides have reacted. | Dependent on stoichiometry. | Dependent on stoichiometry and curing conditions (time, temperature). |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines and the characterization of the products.

General Procedure for the Reaction of DEO with a Monoamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or THF).

-

Addition of Amine: Add the amine (e.g., butylamine (B146782) or dibutylamine, 2.2 equivalents for a primary amine to react with both epoxide groups, or 1.1 equivalents for a secondary amine to react with one) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted amine and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Monitoring the Reaction with ATR-FTIR Spectroscopy

The curing reaction of DEO with an amine can be monitored in real-time by observing changes in the infrared spectrum.[4][9]

-

Epoxide Peak: The disappearance of the characteristic epoxide ring vibration at approximately 915 cm-1.

-

Primary Amine Peaks: The decrease in the intensity of the N-H stretching vibrations of the primary amine (a doublet around 3300-3500 cm-1).

-

Secondary Amine Peak: The appearance and subsequent disappearance of the N-H stretching vibration of the secondary amine (a single peak around 3300-3500 cm-1) when reacting with a primary amine.

-

Hydroxyl Peak: The appearance of a broad O-H stretching band around 3200-3600 cm-1 from the resulting β-amino alcohol.

Characterization of Reaction Products

The structure of the purified products can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The disappearance of the epoxide protons (multiplets around 2.5-3.1 ppm) and the appearance of new signals for the protons on the carbon bearing the hydroxyl group and the protons on the carbons adjacent to the nitrogen.

-

13C NMR: The disappearance of the epoxide carbon signals (around 45-55 ppm) and the appearance of new signals for the carbons of the amino alcohol backbone.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the adducts. Electrospray ionization (ESI) is a suitable technique for these polar molecules.

-

Infrared (IR) Spectroscopy: To confirm the presence of hydroxyl (-OH) and amine (N-H) functional groups and the absence of the epoxide ring.

Biological Implications and Signaling Pathways

This compound is a known genotoxic agent that readily forms adducts with DNA.[10] The bifunctional nature of DEO allows it to form DNA-DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription.[2]

DNA Damage Response

The cellular response to DNA damage induced by agents like DEO involves a complex network of signaling pathways known as the DNA Damage Response (DDR).[3][11] The central kinases in this pathway are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[2][3]

-

ATM Kinase: Primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of the repair of interstrand cross-links.

-

ATR Kinase: Activated by stalled replication forks, which can occur when a replication complex encounters a DNA adduct.

Activation of ATM and ATR initiates a signaling cascade that leads to:

-

Cell Cycle Arrest: To provide time for DNA repair. This is often mediated by the tumor suppressor protein p53.

-

DNA Repair: Activation of various DNA repair pathways, such as Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway, which are involved in the repair of interstrand cross-links.[12]

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis to prevent the propagation of mutations. This process is mediated by a cascade of enzymes called caspases.[13][14]

While transcriptomic studies have been conducted for other environmental toxicants to elucidate pathway perturbations, specific transcriptomic data for this compound is not currently available in the public domain.[5][10]

Visualizations

Reaction Mechanisms

Caption: Generalized reaction schemes of this compound with primary and secondary amines.

Cross-linking Reaction

Caption: Schematic representation of cross-linked polymer formation from a diepoxide and a diamine.

DNA Damage Response Pathway

Caption: Simplified signaling pathway for the cellular response to DNA damage induced by DEO.

Conclusion

The reaction of this compound with amines is a fundamental process with significant implications in both toxicology and material science. While the general mechanistic principles are well-established, there is a notable lack of specific quantitative data for the reactions of DEO with simple amines. This guide provides a framework for understanding these reactions based on current knowledge of epoxide chemistry. Further research is warranted to determine the specific kinetic and thermodynamic parameters for these reactions to allow for more accurate modeling of both the biological effects and the material properties of DEO-amine adducts. The provided generalized experimental protocols and an overview of the relevant biological signaling pathways offer a starting point for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. ATR and ATM play both distinct and additive roles in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage sensing by the ATM and ATR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. ATR and ATM play both distinct and additive roles in response to ionizing radiation. (2006) | Kevin M. Culligan | 305 Citations [scispace.com]

- 8. 1,2:7,8-Diepoxyoctane | C8H14O2 | CID 17048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Repair of DNA-DNA Cross-Links Induced by 1,2,3,4-Diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,7,8-Diepoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,7,8-Diepoxyoctane is a bifunctional electrophilic agent belonging to the class of epoxides. Its chemical structure, characterized by two terminal epoxide rings, makes it a highly reactive molecule with significant implications in various scientific fields. It is recognized for its role as a mutagen and its ability to act as a cross-linking agent, particularly with biological macromolecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analysis, and biological interactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 240 °C (lit.) | |

| Melting Point | 7 °C | |

| Density | 0.997 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.445 (lit.) | |

| Solubility | Partly miscible in water. Soluble in acetone (B3395972) and heptane. | |

| Flash Point | 98 °C (closed cup) | |

| CAS Number | 2426-07-5 | [1] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the epoxidation of 1,7-octadiene (B165261). This can be achieved through chemical or enzymatic methods.

1. Chemical Epoxidation using Peroxy Acids:

This method involves the reaction of 1,7-octadiene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The peroxy acid delivers an oxygen atom to each of the double bonds in 1,7-octadiene, forming the two epoxide rings.

-

Materials:

-

1,7-octadiene

-

Peroxy acid (e.g., m-CPBA)

-

Aprotic solvent (e.g., dichloromethane (B109758), chloroform)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1,7-octadiene in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of the peroxy acid (in a slight molar excess to account for both double bonds) to the stirred solution of 1,7-octadiene. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting carboxylic acid.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

2. Enzymatic Epoxidation using Pseudomonas oleovorans:

This biocatalytic method offers a stereoselective route to the synthesis of epoxides. The monooxygenase enzyme system of Pseudomonas oleovorans can catalyze the epoxidation of terminal alkenes.

-

Materials:

-

Pseudomonas oleovorans cell culture

-

Growth medium

-

1,7-octadiene

-

Cyclohexane (B81311) (as a second liquid phase to dissolve the substrate and product)

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

-

-

Procedure:

-

Cultivate Pseudomonas oleovorans in a suitable growth medium.

-

Induce the epoxidizing enzyme system by adding a suitable inducer to the culture.

-

Introduce 1,7-octadiene to the cell suspension, often in a two-phase system with an organic solvent like cyclohexane to increase substrate availability and reduce product toxicity.

-

Incubate the culture under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of 1,7-octadiene to this compound.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography.

-

After the reaction is complete, separate the organic phase containing the product. The product can be further purified from the organic phase. This method has been shown to be very efficient, with high conversion rates of the substrate to the epoxide products.[2]

-

Purification of this compound

The primary method for purifying epoxides like this compound is fractional distillation . This technique is effective for separating liquids with close boiling points.

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

-

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Set up the fractional distillation apparatus. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enhances the separation of components with different boiling points.

-

Heat the flask gently. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense in the condenser, and be collected in the receiving flask.

-

Monitor the temperature at the top of the column. A stable temperature reading during distillation indicates that a pure fraction is being collected.

-

Collect the fraction that distills at the boiling point of this compound (240 °C at atmospheric pressure). The efficiency of the separation is dependent on the length and type of the fractionating column.[3][4][5]

-

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for separating epoxides (e.g., a non-polar or medium-polarity column).

-

-

Experimental Conditions (General):

-

Injector Temperature: Typically set above the boiling point of the analyte (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of the analyte from any impurities or starting materials. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C).

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

-

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for its identification by comparing it to a standard.

-

The mass spectrum of the peak can be compared to a library of spectra for confirmation. The molecular ion peak and the fragmentation pattern provide structural information.

-

Biological Interactions and Genotoxicity

This compound is a known mutagen.[1] Its genotoxicity stems from the high reactivity of its epoxide rings, which can covalently bind to nucleophilic sites in cellular macromolecules, including DNA.

The primary mechanism of its genotoxicity involves the formation of DNA adducts. The epoxide rings can be attacked by the nucleophilic centers in DNA bases, particularly the N7 position of guanine. This alkylation of DNA can lead to mutations during DNA replication if not repaired.

Below is a simplified representation of the proposed mechanism for DNA adduct formation by this compound.

References

- 1. 1,2:7,8-Diepoxyoctane | C8H14O2 | CID 17048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification [chem.rochester.edu]

- 4. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

The Advent of a Bifunctional Class: Early Studies and Discovery of Diepoxyalkanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diepoxyalkanes, a class of bifunctional electrophilic compounds, have garnered significant scientific interest due to their potent biological activity, stemming from their ability to form cross-links with cellular macromolecules. This technical guide delves into the early studies and discovery of these compounds, providing a historical perspective on their initial synthesis, characterization, and the seminal research that unveiled their mutagenic and carcinogenic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the foundational knowledge of diepoxyalkane chemistry and toxicology.

Early Synthesis and Characterization

The initial synthesis of simple diepoxyalkanes likely emerged from the broader development of epoxidation techniques in the early to mid-20th century. While a singular "discovery" paper for the entire class is not readily identifiable, the synthesis of individual diepoxyalkanes was achieved through the epoxidation of corresponding dienes. One of the common early methods involved the use of peroxy acids, such as peracetic acid, to convert the double bonds of a diene into epoxide rings.

For instance, the synthesis of 1,2,3,4-diepoxybutane, one of the most studied diepoxyalkanes, can be achieved by the epoxidation of 1,3-butadiene (B125203).

Experimental Protocol: Synthesis of 1,2,3,4-Diepoxybutane (Illustrative Early Method)

This protocol is a generalized representation of early epoxidation methods.

Materials:

-

1,3-Butadiene

-

Peracetic acid (in a suitable solvent like ethyl acetate (B1210297) or acetic acid)

-

An inert solvent (e.g., dichloromethane (B109758) or chloroform)

-

Sodium carbonate or bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

A solution of 1,3-butadiene in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a cooling bath.

-

The solution is cooled to a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

A solution of peracetic acid is added dropwise to the butadiene solution with continuous stirring, maintaining the low temperature. The rate of addition is controlled to prevent a rapid rise in temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to ensure complete epoxidation.

-

The reaction mixture is then washed with a cold, dilute solution of sodium carbonate or bicarbonate to neutralize the excess peracetic acid and acetic acid.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 1,2,3,4-diepoxybutane.

-

The product can be further purified by fractional distillation under reduced pressure.

Early Quantitative Data

The physical properties of several simple diepoxyalkanes were determined in early studies. This data was crucial for their identification and characterization.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,2,3,4-Diepoxybutane | 1464-53-5 | C₄H₆O₂ | 86.09 | 4 | 138 | 1.113 (18 °C)[1] |

| 1,2,5,6-Diepoxyhexane | 1888-89-7 | C₆H₁₀O₂ | 114.14 | - | 188 | 1.03 (20 °C)[2] |

| 1,2-Epoxy-3-ethoxypropane | C₅H₁₀O₂ | 102.13 | - | - | - | |

| 1-Chloro-2,3-epoxypropane | 106-89-8 | C₃H₅ClO | 92.52 | -54.4 to -14.1 | 241.7 | 1.18 to 1.801 (20°C)[3] |

| Epoxypropane | 75-56-9 | C₃H₆O | 58.08 | -112 | 34 | 0.859 (20°C)[4] |

Note: Data is compiled from various sources and may represent values from different studies.[1][2][3][4]

Early spectroscopic characterization would have relied on techniques like infrared (IR) spectroscopy to confirm the presence of the epoxide functional group (oxirane ring), typically showing characteristic C-O stretching vibrations. Ultraviolet (UV) spectroscopy would have been less informative for these saturated compounds unless conjugated systems were present.

The Dawn of Chemical Mutagenesis: A Paradigm Shift

The understanding of the biological effects of diepoxyalkanes is deeply rooted in the pioneering work on chemical mutagenesis by Charlotte Auerbach and her colleagues in the 1940s.[5][6][7][8] While her primary research focused on the mutagenic effects of mustard gas, a bifunctional alkylating agent, her findings laid the conceptual groundwork for understanding how compounds like diepoxyalkanes could induce genetic mutations.[5][8][9]

Auerbach and J. M. Robson discovered that mustard gas could induce mutations in fruit flies (Drosophila melanogaster).[5][6] This was a landmark discovery, demonstrating that chemicals, not just radiation, could alter genetic material.[9] The significance of this work, conducted during World War II, was so profound that its publication was delayed until after the war.[5]

The bifunctional nature of mustard gas, allowing it to cross-link biological macromolecules, was a key aspect of its mutagenic activity. This concept was later extended to other bifunctional alkylating agents, including diepoxyalkanes.

Early Carcinogenicity Studies: The Work of Van Duuren

A pivotal figure in the early investigation of diepoxyalkane toxicity was Benjamin L. Van Duuren . His systematic studies in the 1960s provided the first concrete evidence of the carcinogenic potential of this class of compounds.[10]

Van Duuren and his colleagues conducted a series of carcinogenicity studies on various epoxides, lactones, and peroxy compounds, including diepoxybutane.[10] Their research, primarily using mouse skin painting and subcutaneous injection in mice and rats, demonstrated that diepoxybutane is a potent carcinogen.[10]

Experimental Protocol: Mouse Skin Carcinogenicity Assay (Van Duuren et al., 1963, 1965)

This protocol is a summary of the methods described in Van Duuren's early publications.[10]

Animals:

-

Female Swiss mice were typically used.

Test Substance and Application:

-

Solutions of diepoxybutane (dl- and meso-isomers) in a suitable solvent (e.g., acetone) were prepared.

-

A specific volume of the solution (e.g., 0.1 mL) was applied to the shaved dorsal skin of the mice.

-

Applications were repeated several times a week (e.g., 3 times) for the duration of the study.

-

Control groups received the solvent alone.

Observation and Data Collection:

-

The animals were observed regularly for the appearance of skin tumors.

-

The time to tumor appearance, the number of tumors per mouse, and the total number of tumor-bearing mice were recorded.

-

Tumors were classified histopathologically as papillomas or carcinomas.

Results from Van Duuren's Studies:

-

Dermal application of both d,l- and meso-1,2,3,4-diepoxybutane resulted in the induction of skin tumors (papillomas and squamous cell carcinomas) in mice.[10]

-

Subcutaneous injection of the d,l-racemic mixture of diepoxybutane induced local sarcomas in mice and rats.[10]

-

Intraperitoneal injection of l-diepoxybutane was shown to cause lung tumors in mice.[10]

Early Insights into the Mechanism of Action: DNA Cross-linking

The bifunctional nature of diepoxyalkanes strongly suggested that their biological activity was due to their ability to act as cross-linking agents. The work of Auerbach with the bifunctional mustard gas provided a compelling parallel.[5][8][9] Early researchers hypothesized that diepoxyalkanes could react with two nucleophilic sites on biological macromolecules, such as proteins and nucleic acids, thereby forming covalent cross-links.

While direct evidence and detailed mechanistic studies of diepoxyalkane-induced DNA cross-linking came later, the early carcinogenicity and mutagenicity data were interpreted in the context of this cross-linking ability. It was proposed that the formation of DNA-DNA or DNA-protein cross-links could interfere with DNA replication and transcription, leading to mutations and cell death, and ultimately, cancer.[11][12][13]

The mutagenic effects of diepoxybutane were also observed in plants. A study by Jean D. Kreizinger in 1960 demonstrated that diepoxybutane is a chemical mutagen in Zea mays (maize).[14]

Conclusion

The early research on diepoxyalkanes, from their initial synthesis and characterization to the groundbreaking studies on their mutagenic and carcinogenic properties, laid a critical foundation for our current understanding of these potent bifunctional agents. The pioneering work of scientists like Charlotte Auerbach and Benjamin L. Van Duuren was instrumental in highlighting the significant health risks associated with this class of compounds and in establishing the paradigm of chemical carcinogenesis through covalent modification of cellular macromolecules. This historical perspective provides a valuable context for contemporary research in toxicology, drug development, and cancer biology, reminding us of the fundamental principles that continue to guide scientific inquiry in these fields.

References

- 1. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 2. DEB-FAPy-dG Adducts of 1,3-Butadiene: Synthesis, Structural Characterization, and Formation in 1,2,3,4-Diepoxybutane Treated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-CHLORO-2,3-EPOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chembk.com [chembk.com]

- 5. ‘Lotte’: Charlotte Auerbach (1899-1994) | Towards Dolly [libraryblogs.is.ed.ac.uk]

- 6. Charlotte Auerbach - Wikipedia [en.wikipedia.org]

- 7. jwa.org [jwa.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alternative Mutagens for maize ( Zea mays L.) | M.E. | Maize Genomics and Genetics [cropscipublisher.com]

- 12. US9956235B2 - Reducing the reproductive capacity of mammals - Google Patents [patents.google.com]

- 13. digitallibrary.un.org [digitallibrary.un.org]

- 14. Diepoxybutane as a Chemical Mutagen in Zea Mays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,7,8-Diepoxyoctane: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 1,2,7,8-diepoxyoctane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the application of this bifunctional epoxide. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of this versatile chemical compound.

Chemical Structure and Properties

This compound, also known by its IUPAC name 2-[4-(oxiran-2-yl)butyl]oxirane, is a diepoxide with the chemical formula C₈H₁₄O₂.[1] Its structure consists of an eight-carbon chain with epoxide rings at both ends. This bifunctional nature is the foundation of its utility as a cross-linking agent.

The presence of two strained three-membered epoxide rings makes the molecule highly reactive towards nucleophiles. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 2426-07-5 |

| IUPAC Name | 2-[4-(oxiran-2-yl)butyl]oxirane |

| Appearance | Colorless liquid |

| Boiling Point | 240 °C |

| Melting Point | 7 °C |

| Density | 0.997 g/mL at 25 °C |

| Solubility | Partly miscible in water; soluble in acetone (B3395972) and heptane |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the ring-opening reactions of its two epoxide groups. The significant ring strain of the epoxide rings makes them susceptible to attack by nucleophiles, leading to the formation of stable covalent bonds. This reaction can proceed via two main pathways: a non-catalyzed path and an autocatalyzed path, the latter being facilitated by the formation of hydroxyl groups during the reaction.[3]

A common and important reaction is with amine-containing compounds. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a β-amino alcohol. Since this compound has two epoxide groups, it can react with two different nucleophiles, or with functional groups on polymer chains, leading to cross-linking.

The general reaction scheme for the cross-linking of a polymer with amine functional groups by this compound is illustrated below.

Applications and Experimental Protocols

This compound has found applications in various fields, primarily due to its ability to act as an effective cross-linking agent.

Polymer Chemistry and Material Science

In polymer chemistry, this compound is used to enhance the mechanical properties of polymers by creating a three-dimensional network structure. A notable application is in the formation of hydrogels.

Experimental Protocol: Preparation of Hyaluronic Acid (HA) Hydrogels

This protocol describes the synthesis of hyaluronic acid hydrogels using this compound as a cross-linker.[4]

Materials:

-

Hyaluronic acid (HA)

-

Sodium hydroxide (B78521) (NaOH) solution

-

This compound (DEO)

-

Ultrapure water

Procedure:

-

Prepare a solution of hyaluronic acid in NaOH solution with stirring until completely dissolved. The concentration of HA and NaOH will determine the properties of the final hydrogel.

-

Add the desired amount of this compound to the HA solution. The ratio of HA to DEO is a critical parameter for controlling the degree of cross-linking.

-

Immediately and vigorously mix the solution using a vortex mixer.

-

Incubate the mixture at 50 ± 0.5°C for 5 hours to allow for the cross-linking reaction to proceed.

-

After incubation, wash the resulting hydrogel with ultrapure water at 50°C for 24 hours to remove any unreacted cross-linking agent.

-

The hydrogel can be further purified by squeezing it into particles and distilling it six times to minimize residual DEO.

Quantitative Data: The residual content of this compound in the final hydrogel is a critical parameter for biocompatibility. Studies have shown that with proper washing, the residual content can be reduced to approximately 0.5–1.2 μg/g, which is below industry standards for such materials.[4] The swelling ratio of the hydrogel, which is an indicator of its cross-linking density and water absorption capacity, can be tailored by adjusting the HA and DEO concentrations.

Genotoxicity Studies and DNA Cross-linking

This compound is a known mutagen and is used in genotoxicity studies to induce DNA cross-links. It has been shown to cross-link duplex DNA, particularly at 5'-GNC sequences. This property makes it a useful tool for studying DNA repair mechanisms and the cellular response to DNA damage.

Experimental Protocol: In Vitro DNA Cross-linking

This protocol provides a general framework for inducing DNA cross-linking using this compound. Specific conditions may need to be optimized depending on the DNA sequence and the analytical methods used.

Materials:

-

Purified DNA (e.g., plasmid DNA or synthetic oligonucleotides)

-

Reaction buffer (e.g., Tris-EDTA buffer, pH 7.5)

-

This compound solution of known concentration

Procedure:

-

Prepare a reaction mixture containing the DNA in the reaction buffer.

-

Add this compound to the reaction mixture to the desired final concentration. The concentration will depend on the desired level of cross-linking.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 1 to 24 hours). The incubation time will influence the extent of cross-linking.

-

Stop the reaction by methods such as ethanol (B145695) precipitation of the DNA or by adding a quenching agent.

-

Analyze the extent of DNA cross-linking using techniques such as gel electrophoresis (denaturing or native), mass spectrometry, or sequencing-based methods.

Logical Relationship: DNA Damage and Repair

The introduction of DNA cross-links by this compound triggers cellular DNA repair pathways. Understanding this relationship is crucial in toxicology and cancer research.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as harmful if swallowed and toxic in contact with skin. It is also suspected of causing genetic defects and may cause cancer.

Recommended Safety Procedures: [5]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable bifunctional cross-linking agent with significant applications in polymer chemistry and biomedical research. Its reactivity, stemming from the two epoxide rings, allows for the formation of stable covalent bonds with various nucleophiles, most notably amines and hydroxyl groups. This property enables the strengthening of polymeric materials and the induction of DNA cross-links for genotoxicity studies. Researchers and professionals utilizing this compound should have a thorough understanding of its chemical properties, reactivity, and handling requirements to ensure safe and effective application. The detailed protocols and diagrams provided in this guide serve as a foundational resource for the successful implementation of this compound in various experimental settings.

References

The Mutagenic Properties of 1,2,7,8-Diepoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,7,8-Diepoxyoctane (DEO) is a bifunctional alkylating agent with demonstrated mutagenic and genotoxic properties. This technical guide provides an in-depth overview of the current understanding of DEO's mutagenic characteristics, focusing on its mechanism of action, experimental evidence from key assays, and the cellular responses to the DNA damage it induces. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

This compound is a diepoxide compound, a class of molecules known for their reactivity towards nucleophilic sites in biological macromolecules, particularly DNA.[1][2] Its structure, featuring two epoxide rings at either end of an octane (B31449) chain, allows it to act as a bifunctional alkylating agent, capable of forming both mono-adducts and more complex DNA cross-links.[2] This reactivity is the basis for its mutagenic and carcinogenic potential.[3] Understanding the specific mutagenic properties of DEO is crucial for assessing its risk to human health and for its potential applications or avoidance in various industrial and pharmaceutical contexts.

Mechanism of Mutagenicity: DNA Adduct Formation

The primary mechanism by which this compound exerts its mutagenic effects is through the covalent binding to DNA, forming DNA adducts.[1][4] The electron-deficient carbon atoms of the epoxide rings are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases.

DEO has been shown to readily form adducts with nucleotides.[1][4] While the precise structure of all DEO-DNA adducts has not been fully elucidated in the available literature, it is known to cross-link duplex DNA, particularly at 5'-GNC sequences.[2] As a bifunctional agent, DEO can react with two different nucleophilic sites, leading to the formation of:

-

Mono-adducts: Reaction of one epoxide ring with a single DNA base.

-

Intra-strand cross-links: Reaction of both epoxide rings with two bases on the same DNA strand.

-

Inter-strand cross-links: Reaction of both epoxide rings with two bases on opposite DNA strands. Inter-strand cross-links are considered to be particularly cytotoxic lesions.[2]

The formation of these adducts disrupts the normal structure of DNA, interfering with essential cellular processes such as DNA replication and transcription. These disruptions can lead to the introduction of mutations during DNA repair or replication, ultimately resulting in the observed mutagenic effects. The association between the ability of DEO to form adducts and its mutagenicity is considered conclusive.[4]

Quantitative Mutagenicity Data

The mutagenicity of this compound has been evaluated in mammalian cell systems, primarily using Chinese hamster lung cells.[1][4] The most frequently cited assays are the 6-thioguanine (B1684491) resistance assay and the chromosome aberration test.

Disclaimer: Specific quantitative dose-response data from the primary literature of the 1970s was not publicly accessible. The following tables are structured based on the types of data that would be generated from these assays and are presented for illustrative purposes.

Table 1: Mutagenicity of this compound in the 6-Thioguanine Resistance Assay (Illustrative)

| Concentration of DEO (µg/mL) | Cell Survival (%) | Mutant Frequency (per 10^6 viable cells) |

| 0 (Control) | 100 | < 5 |

| X1 | 80 | 25 |

| X2 | 60 | 75 |

| X3 | 40 | 150 |

This table illustrates the expected dose-dependent increase in mutation frequency at the HPRT locus, as measured by resistance to 6-thioguanine.

Table 2: Induction of Chromosome Aberrations by this compound (Illustrative)

| Concentration of DEO (µg/mL) | Percentage of Cells with Aberrations | Types of Aberrations Observed |

| 0 (Control) | < 2 | - |

| Y1 | 15 | Chromatid breaks, gaps |

| Y2 | 35 | Chromatid breaks, exchanges |

| Y3 | 60 | Chromatid and chromosome breaks, complex rearrangements |

This table illustrates the expected dose-dependent increase in the percentage of cells with structural chromosome damage following exposure to DEO.

Experimental Protocols

6-Thioguanine (6-TG) Resistance Mutagenicity Assay

This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus in mammalian cells.

Principle: Wild-type cells possess a functional HPRT enzyme, which incorporates the toxic purine (B94841) analog 6-thioguanine into DNA, leading to cell death. Mutant cells with a non-functional HPRT enzyme cannot incorporate 6-TG and therefore survive in its presence.

General Protocol:

-

Cell Culture: Chinese hamster lung cells (e.g., V79 or CHO) are cultured in appropriate media.

-

Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 24 hours). A solvent control is run in parallel.

-

Expression Period: After treatment, the cells are washed and cultured in fresh medium for a period (e.g., 6-8 days) to allow for the expression of the mutant phenotype.

-

Selection: Cells are then plated in medium containing 6-thioguanine.

-

Colony Formation: After an incubation period (e.g., 7-10 days), colonies are fixed, stained, and counted.

-

Calculation of Mutant Frequency: The number of 6-TG resistant colonies is normalized to the number of viable cells (determined by plating cells in non-selective medium) to calculate the mutant frequency.

In Vitro Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Damage to chromosomes (clastogenicity) caused by the test substance is visualized by microscopic examination of cells arrested in metaphase.

General Protocol:

-

Cell Culture: Cultures of mammalian cells (e.g., Chinese hamster lung cells or human peripheral blood lymphocytes) are initiated.

-

Treatment: Cells are exposed to various concentrations of this compound, typically for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 24 hours) without S9.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Data Analysis: The number and types of aberrations are recorded for each concentration, and the percentage of cells with aberrations is calculated.

Signaling Pathways and Cellular Response

Exposure of cells to this compound-induced DNA damage triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific studies on DEO are limited, the response is expected to follow the general pathways activated by other bifunctional alkylating agents.

The presence of DNA adducts, particularly bulky adducts and inter-strand cross-links, stalls DNA replication and transcription, which activates sensor proteins such as the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.

Activation of these pathways leads to several cellular outcomes:

-

Cell Cycle Arrest: To prevent the propagation of damaged DNA, the cell cycle is halted, typically at the G1/S or G2/M checkpoints. This provides time for DNA repair.

-

DNA Repair: The cell activates various DNA repair mechanisms to remove the DEO-induced adducts. These can include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and specialized pathways for resolving inter-strand cross-links, such as the Fanconi Anemia (FA) pathway and Homologous Recombination (HR).

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the accumulation of mutations.

Visualizations

Caption: Mechanism of Mutagenesis by this compound.

Caption: Experimental Workflow for the 6-Thioguanine Resistance Assay.

Caption: DNA Damage Response Signaling Pathway Activated by DEO.

Conclusion

This compound is a potent mutagen, a property intrinsically linked to its ability to form DNA adducts and cross-links. Its genotoxicity has been demonstrated in established in vitro assays, including the 6-thioguanine resistance and chromosome aberration tests. The cellular response to DEO-induced DNA damage involves the activation of the complex DNA Damage Response network, leading to cell cycle arrest, DNA repair, or apoptosis. Further research to fully characterize the specific types and frequencies of DNA adducts formed by DEO and to delineate the precise signaling pathways activated in response to its exposure would provide a more complete understanding of its mutagenic and carcinogenic potential. This knowledge is essential for accurate risk assessment and for informing strategies in drug development and chemical safety.

References

- 1. Mutagenic activities of this compound in Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The association between mutagenicity and adduct formation of this compound and 1,2,5,6-diepoxycyclooctane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Mutagenesis by chemical agents in V79 chinese hamster cells: a review and analysis of the literature. A report of the Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Theoretical and Computational Study of Diepoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diepoxyoctane, a bifunctional electrophile, presents a molecule of significant interest for its potential applications in cross-linking, as a mutagenic agent in toxicological studies, and as a synthetic intermediate.[1] A thorough understanding of its conformational landscape, reactivity, and spectroscopic properties at a molecular level is crucial for harnessing its potential and mitigating its risks. While specific in-depth theoretical and computational studies on diepoxyoctane are not extensively available in peer-reviewed literature, this technical guide outlines a comprehensive framework for such investigations. By leveraging established computational chemistry methodologies, researchers can gain profound insights into the structure-property relationships of diepoxyoctane and its isomers. This document serves as a methodological roadmap, detailing the theoretical background, computational protocols, and data presentation strategies necessary to conduct a thorough in-silico investigation of this molecule.

Introduction to the Isomers of Diepoxyoctane

Diepoxyoctane (C8H14O2) can exist in several isomeric forms, with the most common being 1,2,7,8-diepoxyoctane.[1] This isomer possesses two stereocenters at the C2 and C8 positions, leading to the existence of diastereomers: a meso compound and a pair of enantiomers (racemic mixture). The flexible butane (B89635) linker connecting the two epoxide rings allows for a multitude of conformational isomers for each stereoisomer. Understanding the relative stabilities and populations of these conformers is paramount, as the three-dimensional structure of the molecule dictates its reactivity and biological interactions.

Theoretical and Computational Methodologies

A multi-faceted computational approach is essential for a comprehensive understanding of diepoxyoctane. This involves a combination of methods to explore its potential energy surface, predict its spectroscopic signatures, and model its reactivity.

Conformational Analysis

The first step in a computational study is a thorough conformational analysis to identify the low-energy structures of the diepoxyoctane isomers.

Experimental Protocols:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all possible conformers.

-

Systematic Search: Involves rotating all rotatable bonds by a defined increment. This method is thorough but computationally expensive for flexible molecules.

-

Stochastic/Monte Carlo Search: Randomly samples different conformations, which is more efficient for larger molecules.

-

Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time at a given temperature can effectively explore the conformational space.[2][3][4]

-

-

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization to find its minimum energy structure. Subsequent frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Quantum Mechanics (QM) Methods:

-

Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost for molecules of this size. Functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger are commonly employed.

-

Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can provide higher accuracy but are more computationally demanding.

-

-

Data Presentation:

The results of the conformational analysis should be summarized in a table that allows for easy comparison of the relative stabilities of the different conformers.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| DEO-1 | B3LYP/6-31G(d,p) | -463.12345 | 0.00 | 75.3 |

| DEO-2 | B3LYP/6-31G(d,p) | -463.12189 | 0.98 | 15.1 |

| DEO-3 | B3LYP/6-31G(d,p) | -463.12011 | 2.10 | 5.5 |

| DEO-4 | B3LYP/6-31G(d,p) | -463.11876 | 2.94 | 4.1 |

Note: This table presents hypothetical data for illustrative purposes.

Computational Spectroscopy

Computational spectroscopy is a powerful tool for validating the predicted structures and for interpreting experimental spectra.[5][6][7][8][9]

Experimental Protocols:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level, is used to calculate the nuclear magnetic shielding tensors. These are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

-

Vibrational (IR and Raman) Spectroscopy: Frequency calculations performed during the geometry optimization yield the harmonic vibrational frequencies. These frequencies, along with their corresponding intensities (for IR) and Raman activities, can be used to generate theoretical spectra.

Data Presentation:

The calculated spectroscopic data should be presented in tables for direct comparison with experimental values.

Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound (Illustrative Data)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1, C8 | 52.4 | 52.1 |

| C2, C7 | 47.1 | 46.8 |

| C3, C6 | 28.9 | 28.5 |

| C4, C5 | 26.3 | 26.0 |

Note: This table presents hypothetical data for illustrative purposes.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and IR Intensities (km/mol) for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3050 | 15.2 | C-H stretch (epoxide) |

| 2 | 2925 | 85.6 | C-H stretch (alkane) |

| 3 | 1250 | 45.3 | Epoxide ring breathing |

| 4 | 840 | 60.1 | Epoxide ring deformation |

Note: This table presents hypothetical data for illustrative purposes.

Reactivity and Reaction Mechanisms

Theoretical studies can elucidate the reaction mechanisms of diepoxyoctane with various nucleophiles, which is crucial for understanding its role in biological systems and in chemical synthesis.

Experimental Protocols:

-

Transition State Search: To study a reaction pathway, the geometry of the transition state (TS) must be located. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired minima.

-

Activation Energy Calculation: The activation energy barrier is calculated as the energy difference between the transition state and the reactants.

Data Presentation:

The key energetic data for a reaction should be presented in a clear, tabular format.

Table 4: Calculated Activation and Reaction Energies (kcal/mol) for the Reaction of this compound with a Generic Nucleophile (Illustrative Data)

| Reaction Step | ΔE‡ (Activation Energy) | ΔE_rxn (Reaction Energy) |

| Nucleophilic attack on C1 | 15.2 | -25.8 |

| Ring opening | 5.1 | -10.3 |

Note: This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry.

Conclusion and Future Directions

This guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study diepoxyoctane. While specific computational data for this molecule is currently scarce in the literature, the protocols outlined here offer a robust framework for future research. Such studies would be invaluable for elucidating the conformational preferences, spectroscopic properties, and reactivity of diepoxyoctane isomers. The insights gained from these computational investigations will undoubtedly contribute to a deeper understanding of its chemical and biological activity, paving the way for its informed application in various scientific and industrial fields. Future work should focus on applying these methods to generate concrete data for diepoxyoctane and to explore its interactions with biologically relevant molecules, such as DNA and proteins, to better understand its mutagenic properties.

References

- 1. 1,2:7,8-Diepoxyoctane | C8H14O2 | CID 17048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics Simulation of Functional and Hybrid Epoxy Based Nanocomposites [macs.semnan.ac.ir]

- 3. nics.utk.edu [nics.utk.edu]

- 4. Molecular dynamics simulations of EPON-862/DETDA epoxy networks: structure, topology, elastic constants, and local dynamics - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

- 6. [2204.06777] Computational Vibrational Spectroscopy [arxiv.org]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,7,8-Diepoxyoctane (CAS: 2426-07-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,2,7,8-diepoxyoctane (DEO), a bifunctional electrophile with significant applications in chemical synthesis and biomedical research. This document consolidates key data on its chemical and physical properties, safety and handling protocols, spectroscopic information, and biological activities, with a particular focus on its role as a DNA cross-linking agent. Detailed experimental methodologies and visual representations of metabolic pathways and experimental workflows are included to support advanced research and development activities.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] Its bifunctional nature, characterized by two terminal epoxide rings, makes it a highly reactive compound useful for cross-linking applications.[2] The strained three-membered ether rings are susceptible to nucleophilic attack, driving its reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Boiling Point | 240 °C (lit.) | [1] |

| 222 °C at 1013 hPa | [4] | |

| 120 °C at 28 Torr | [3] | |

| Melting Point | 7 °C | [4] |

| Density | 0.997 g/mL at 25 °C (lit.) | [1] |

| 0.98 g/cm³ at 20 °C | [4] | |

| Refractive Index (n20/D) | 1.445 (lit.) | [1] |

| Solubility in Water | 7 g/L (Partly miscible) | [4][5] |

| Vapor Pressure | <1 hPa at 20 °C | [4] |

| Flash Point | 98 °C (19.4 °F) - closed cup | [6] |

| Autoignition Temperature | 350 °C (DIN 51794) | [4] |

Identification and Nomenclature

Proper identification of chemical compounds is critical for research and regulatory compliance. The following table summarizes the key identifiers for this compound.

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 2426-07-5 | |

| EC Number | 219-375-9 | |

| IUPAC Name | 2-[4-(oxiran-2-yl)butyl]oxirane | [7] |

| Synonyms | 1,7-Octadiene (B165261) diepoxide, 1,7-Octadiene bisoxide, 2,2′-(1,4-Butanediyl)bis[oxirane] | [3][7] |

| InChI | 1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2 | [8] |

| InChIKey | LFKLPJRVSHJZPL-UHFFFAOYSA-N | [8] |

| SMILES | C1C(O1)CCCCC2CO2 | [7][8] |

| MDL Number | MFCD00005155 |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While full spectra are beyond the scope of this guide, the availability of key spectroscopic data is noted below.

-

Infrared (IR) Spectroscopy: IR spectra for this compound are available and can be used to identify the characteristic vibrational modes of the epoxide rings and the alkyl chain.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[9]

-

Mass Spectrometry (MS): Mass spectral data is available, which is crucial for determining the molecular weight and fragmentation pattern of the compound.[9]

Synthesis and Reactivity

This compound is typically synthesized through the epoxidation of 1,7-octadiene. This can be achieved via chemical methods, such as using peroxy acids, or through enzymatic processes. For instance, the bacterium Pseudomonas oleovorans can perform this conversion.[10] The diepoxide's reactivity is dominated by the ring-opening of the epoxide groups, making it an effective cross-linking agent for polymers and biological macromolecules like DNA.[2][11]

Biological Activity and Toxicology

The biological activity of this compound is largely attributed to its ability to act as a bifunctional alkylating agent. This reactivity is the basis for its genotoxic and cytotoxic effects.

Genotoxicity and Carcinogenicity

This compound is classified as a mutagen and a suspected carcinogen.[1][7] Its carcinogenicity is linked to its capacity for covalent binding to DNA.[11] As a diepoxide, it can form both monoadducts and more cytotoxic interstrand cross-links.[11]

DNA Cross-linking